molecular formula C9H6BrN3O B11861647 8-Bromoquinoxaline-6-carboxamide

8-Bromoquinoxaline-6-carboxamide

Cat. No.: B11861647
M. Wt: 252.07 g/mol
InChI Key: YSBDAPHGUTVYFH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 8-Bromoquinoxaline-6-carboxamide typically involves the bromination of quinoxaline derivatives followed by amide formation. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

8-Bromoquinoxaline-6-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, ammonia or amine derivatives for amide formation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-Bromoquinoxaline-6-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a reference standard in pharmaceutical testing

Mechanism of Action

The mechanism of action of 8-Bromoquinoxaline-6-carboxamide involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound exerts its effects by binding to specific enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

8-Bromoquinoxaline-6-carboxamide can be compared with other quinoxaline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C9H6BrN3O

Molecular Weight

252.07 g/mol

IUPAC Name

8-bromoquinoxaline-6-carboxamide

InChI

InChI=1S/C9H6BrN3O/c10-6-3-5(9(11)14)4-7-8(6)13-2-1-12-7/h1-4H,(H2,11,14)

InChI Key

YSBDAPHGUTVYFH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=CC(=CC2=N1)C(=O)N)Br

Origin of Product

United States

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